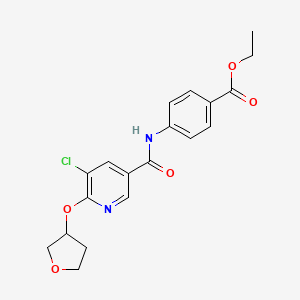

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

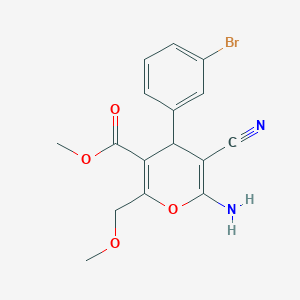

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and is often incorporated into pharmaceuticals. The compound contains additional functional groups, such as the thioamide and acetamide, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related triazole compounds has been described in the literature. For instance, compounds with a triazole-thioacetamide structure were synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate through several step reactions . Although the specific synthesis of the compound is not detailed, the methods used for similar compounds suggest a multi-step synthetic route involving the formation of the triazole ring followed by the introduction of the thioamide and acetamide groups.

Molecular Structure Analysis

The molecular structure of a related compound, 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide, was determined using single-crystal X-ray diffraction analysis. It was found to crystallize in the monoclinic system with specific cell parameters and exhibited intermolecular interactions that stabilize the structure . These findings provide insight into the potential molecular geometry and intermolecular forces that might be present in the compound of interest.

Chemical Reactions Analysis

The triazole and thioamide groups present in the compound are known to participate in various chemical reactions. Triazoles can act as ligands in coordination chemistry, while thioamides are reactive towards electrophiles and can undergo hydrolysis. The specific chemical reactions of the compound are not detailed, but it can be inferred that it may exhibit similar reactivity patterns to those of its analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their substitution patterns. For example, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents attached to the triazole ring. The biological activities of triazole compounds containing a thioamide group have been reported, with some showing antifungal and plant growth regulating activities . Additionally, the presence of the acetamide group can also affect the compound's physical properties and solubility in organic solvents.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A study focused on the synthesis and biological activities of novel triazole compounds containing the thioamide group, which are closely related to the chemical structure , highlights the potential of such compounds in antifungal and plant growth regulating activities. The synthesis involved several step reactions, culminating in compounds with significant biological test results (Li Fa-qian et al., 2005). This research underscores the importance of structural analysis in developing compounds with specific biological activities.

Antitumor Activity

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, highlighting their antitumor activity against a broad range of human tumor cell lines. This research emphasizes the potential therapeutic applications of compounds similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide in cancer treatment (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antimicrobial Activity

Research on the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds with structural similarities to the chemical , revealed their antimicrobial activity against various micro-organisms. This indicates the relevance of such compounds in developing new antimicrobial agents (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

Cholinesterase Inhibition

A study on the synthesis of new N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and their evaluation for cholinesterase inhibition potential showcased moderate to good activities against acetylcholinesterase and butyrylcholinesterase. These findings suggest the utility of similar compounds in treating diseases related to cholinesterase dysfunction, such as Alzheimer's (N. Riaz et al., 2020).

Anti-exudative Activity

The synthesis and anti-exudative activity evaluation of pyrolin derivatives, closely related to the chemical of interest, indicated significant anti-exudative properties in most of the synthesized derivatives. This suggests potential applications in reducing exudation in inflammatory conditions (N. Chalenko et al., 2019).

properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5OS/c17-12-7-6-11(8-13(12)18)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVTTXAVEYIVON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)